N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]bicyclo[4.1.0]heptane-7-carboxamide
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Overview
Description
N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]bicyclo[4.1.0]heptane-7-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique bicyclic structure, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]bicyclo[4.1.0]heptane-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3,3-dimethyl-5-oxocyclohexanone with an appropriate amine, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]bicyclo[4.1.0]heptane-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]bicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]bicyclo[4.1.0]heptane-7-carboxamide include:
- Bis(2-ethylhexyl) terephthalate
- 2,2’-Bipyridyl
- Benzylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]bicyclo[4.1.0]heptane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2)8-10(7-11(19)9-16)17-18-15(20)14-12-5-3-4-6-13(12)14/h12-14H,3-9H2,1-2H3,(H,18,20)/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMVTAATPZLMJM-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)C2C3C2CCCC3)CC(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N\NC(=O)C2C3C2CCCC3)/CC(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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